1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone
Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both an amino group and a bromo group in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with a brominating agent. One common method is the bromination of 4-amino-1,2,5-oxadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to form the corresponding ethanone derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding ethanone derivative.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino group allows for hydrogen bonding interactions, while the bromo group can participate in halogen bonding or act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but with additional nitro group, used in energetic materials.
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with additional triazole and benzyl groups, used in medicinal chemistry.
Uniqueness
1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone is unique due to the presence of both an amino group and a bromo group, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-1-2(9)3-4(6)8-10-7-3/h1H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTHUNPXEVYIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C1=NON=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565917 | |
Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172469-62-4 | |
Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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